Clarithromycin Impurity G (Mixture of Z and E Isomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

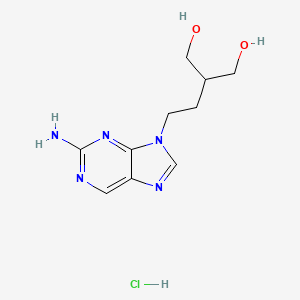

Clarithromycin Impurity G (Mixture of Z and E Isomers) is an impurity of Clarithromycin . Clarithromycin is an antibiotic widely used in treating various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and Helicobacter pylori infections associated with peptic ulcers .

Synthesis Analysis

Controlling the isomeric impurity in a key raw material is critical to achieve the corresponding pure isomer-free targeted active pharmaceutical ingredient (API) in downstream processing . A scalable process for the preparation of substantially pure clarithromycin 9-(E)-oxime, with less than 1.2% of the (Z)-isomer, has been demonstrated . The process does not involve a separate time-consuming purification by a crystallization operation to purge the undesired (Z)-oxime isomer .Molecular Structure Analysis

The molecular formula of Clarithromycin Impurity G (Mixture of Z and E Isomers) is C39H72N2O13 . The molecular weight is 777.01 .Chemical Reactions Analysis

The pure clarithromycin 9-(E)-oxime obtained was subjected to the Beckmann rearrangement, thereby converting it into the pure 9a-lactam scaffold . Additionally, a few other impurities were identified and controlled at each stage .Physical And Chemical Properties Analysis

The density of Clarithromycin Impurity G (Mixture of Z and E Isomers) is predicted to be 1.23±0.1 g/cm3 . The boiling point is predicted to be 812.6±75.0 °C .Aplicaciones Científicas De Investigación

Antibacterial Applications

Clarithromycin Impurity G, as an impurity of Clarithromycin, shares its parent compound’s antibacterial properties . Clarithromycin is widely used in treating various bacterial infections, including respiratory tract infections, skin and soft tissue infections .

Treatment of Helicobacter Pylori Infections

Clarithromycin is also used in the treatment of Helicobacter pylori infections associated with peptic ulcers . As an impurity of Clarithromycin, Impurity G could potentially share this application.

Preparation of pH-dependent Microsphere Formulations

A study has shown that Clarithromycin can be used to prepare pH-dependent microsphere formulations . These microspheres were prepared using the emulsion solvent evaporation method, employing Eudragit® L-100 . This could potentially be an application for Clarithromycin Impurity G.

Pharmacokinetics Studies

Clarithromycin-loaded microspheres have been evaluated in in vitro release and in vivo pharmacokinetics studies . This suggests that Clarithromycin Impurity G could be used in similar pharmacokinetics studies.

Determination in Human Plasma

A selective, sensitive, and stability-indicating reversed-phase high-performance liquid chromatography method was developed and validated for the determination of Clarithromycin in human plasma . This method could potentially be adapted for the determination of Clarithromycin Impurity G.

Stability Assessment

The same study also assessed the stability of Clarithromycin in human plasma . This suggests that Clarithromycin Impurity G could be used in similar stability assessments.

Mecanismo De Acción

Target of Action

It is known to be an impurity of clarithromycin , which is an antibiotic widely employed in treating various bacterial infections . Therefore, it can be inferred that the targets might be similar to those of Clarithromycin, which primarily targets bacterial ribosomes, inhibiting protein synthesis.

Mode of Action

Clarithromycin works by binding to the 50S subunit of the bacterial ribosome, inhibiting bacterial protein synthesis .

Biochemical Pathways

Clarithromycin is known to inhibit bacterial protein synthesis, which can affect a wide range of biochemical pathways in bacteria, leading to their death .

Result of Action

Clarithromycin is known to inhibit bacterial protein synthesis, leading to the death of bacteria .

Direcciones Futuras

The fine-tuned process was successfully upscaled to a multikilogram scale, enabling the large-scale manufacturing of potential APIs derived from this scaffold . This could significantly ease the further development of compounds derived from them, since the orientation of an oxime defines the regioisomer content in the lactam obtained after a Beckmann rearrangement .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Clarithromycin Impurity G (Mixture of Z and E Isomers) involves the use of starting materials that undergo a series of reactions to produce the final product. The pathway involves the use of organic chemistry reactions such as condensation, reduction, and purification techniques.", "Starting Materials": ["4-(Dimethylamino)butanal", "Ethyl 6-chloro-3,4-dihydro-2H-pyran-2-carboxylate", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Ethyl acetate", "Water"], "Reaction": ["Step 1: Condensation of 4-(Dimethylamino)butanal with Ethyl 6-chloro-3,4-dihydro-2H-pyran-2-carboxylate in the presence of Hydrochloric acid to form the intermediate", "Step 2: Reduction of the intermediate using Sodium borohydride to obtain the mixture of Z and E isomers of Clarithromycin Impurity G", "Step 3: Purification of the mixture of isomers using a combination of Sodium hydroxide, Sodium sulfate, Methanol, Ethyl acetate, and Water to obtain the final product"] } | |

Número CAS |

107216-09-1 |

Nombre del producto |

Clarithromycin Impurity G (Mixture of Z and E Isomers) |

Fórmula molecular |

C39H72N2O13 |

Peso molecular |

777.01 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)

![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)